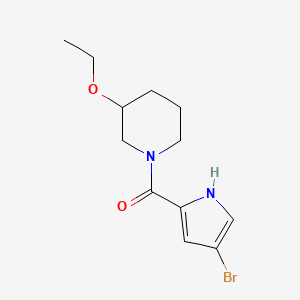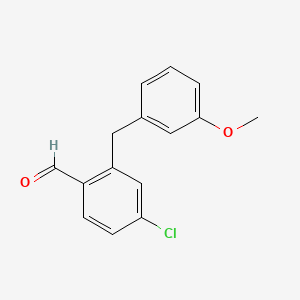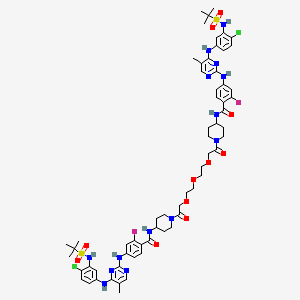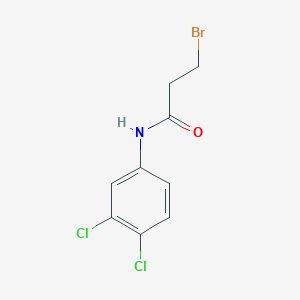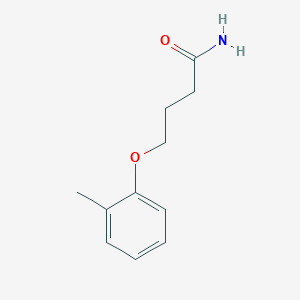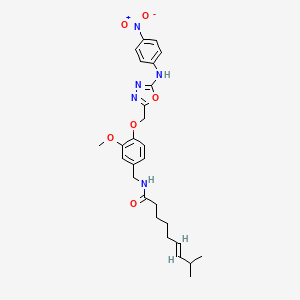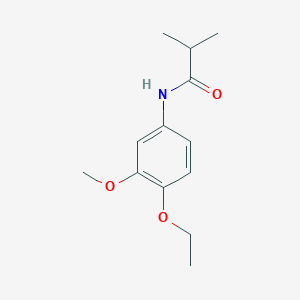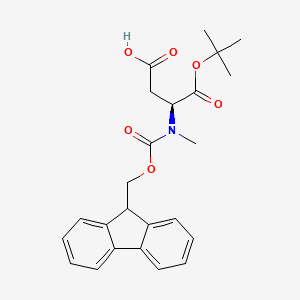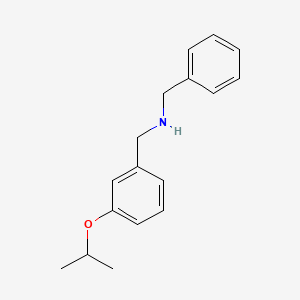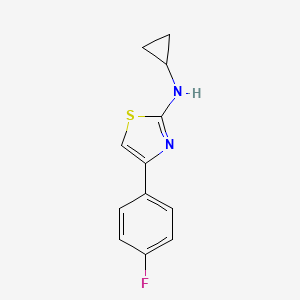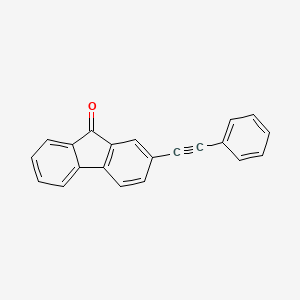
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenone core, an ethyl group, and a tert-butoxycarbonyl-protected amino acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate typically involves multiple steps. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide and a strong base like potassium carbonate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the protected amino acid with the chromenone derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides and a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butoxycarbonyl-protected amino acid ester can be hydrolyzed in vivo, releasing the active amino acid which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}-β-alaninate
- 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenone core, ethyl group, and tert-butoxycarbonyl-protected amino acid ester make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C24H25NO6/c1-5-15-13-20(26)30-19-14-17(11-12-18(15)19)29-22(27)21(16-9-7-6-8-10-16)25-23(28)31-24(2,3)4/h6-14,21H,5H2,1-4H3,(H,25,28) |
InChI Key |
LGFWKXVUDHYMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


